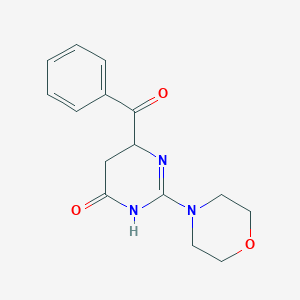
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone, also known as BMH-21, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mecanismo De Acción
The exact mechanism of action of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, this compound may prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of cell proliferation, and the activation of cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its effectiveness in vivo has not yet been fully established, which limits its potential use as a cancer treatment.
Direcciones Futuras
There are a number of future directions for research on 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone. One area of interest is the development of more effective synthesis methods for the compound, which could make it more widely available for use in research. Another area of interest is the further investigation of its potential as a cancer treatment, including in vivo studies to determine its effectiveness and potential side effects. Additionally, research could be done to investigate the potential use of this compound in combination with other cancer treatments, such as radiation therapy or chemotherapy.
Métodos De Síntesis
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is synthesized by a multi-step process that involves the reaction of several different chemicals. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of various reagents and solvents to create the final compound.
Aplicaciones Científicas De Investigación
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone has been the subject of numerous studies investigating its potential use in cancer treatment. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that this compound was able to sensitize cancer cells to radiation therapy, which could potentially improve the effectiveness of this treatment.
Propiedades
IUPAC Name |
4-benzoyl-2-morpholin-4-yl-4,5-dihydro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(14(20)11-4-2-1-3-5-11)16-15(17-13)18-6-8-21-9-7-18/h1-5,12H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOGFILGCKFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(CC(=O)N2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5498242.png)
![(5-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-furyl)methanol](/img/structure/B5498244.png)
![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5498247.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5498260.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498263.png)
![5-{3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5498265.png)

![3,4-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5498291.png)
![methyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyanoacryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5498308.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid](/img/structure/B5498309.png)
![2-methyl-7-(2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5498314.png)
![1-acetyl-N-[1-(3-methylpyridin-2-yl)propyl]piperidine-4-carboxamide](/img/structure/B5498316.png)
![{4-(3-methoxybenzyl)-1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5498325.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5498331.png)